molecular formula C9H10O3 B181338 4-Methoxy-3-methylbenzoic Acid CAS No. 6880-04-2

4-Methoxy-3-methylbenzoic Acid

Cat. No.: B181338
CAS No.: 6880-04-2
M. Wt: 166.17 g/mol
InChI Key: DNMUMZLKDOZMEY-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the methylation of benzoic acid. In this process, methanol and a catalyst are added to benzoic acid, and the reaction is carried out at high temperatures to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Methoxy-3-methylbenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Methoxy-2-methylbenzoic acid
  • 2-Methoxy-6-methylbenzoic acid
  • 4-Hydroxy-3-methylbenzoic acid
  • 4-Chloro-3-methylbenzoic acid

Comparison: 4-Methoxy-3-methylbenzoic acid is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

4-methoxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMUMZLKDOZMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374853
Record name 4-Methoxy-3-methylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6880-04-2
Record name 4-Methoxy-3-methylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6880-04-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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